2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid
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Overview
Description
2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid is a spirocyclic compound that features a unique structural motif.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with various reagents under controlled conditions. One common method includes the use of hydrazine and methyl isothiocyanate, followed by cyclization with Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves scalable reactions that can be optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the development of biochemical probes.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid involves its role as a rigid linker in PROTAC technology. This compound helps in the formation of a ternary complex between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and stability to the molecules it is incorporated into. This structural feature makes it particularly valuable in the development of PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-4-8(13-12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
RVJVVFRFEFUCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(N2)C(=O)O |
Origin of Product |
United States |
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